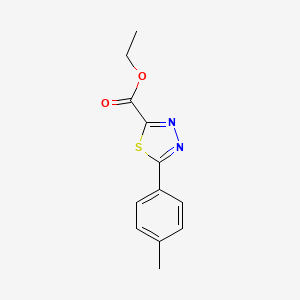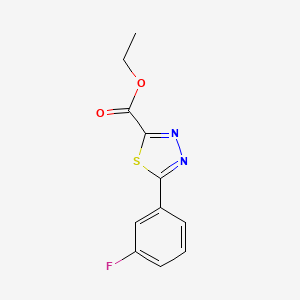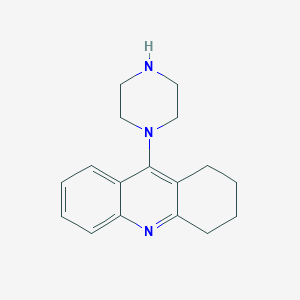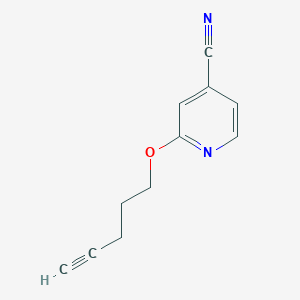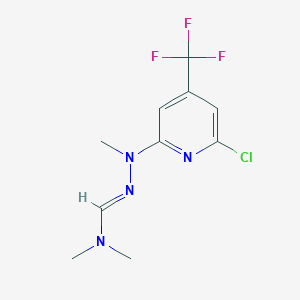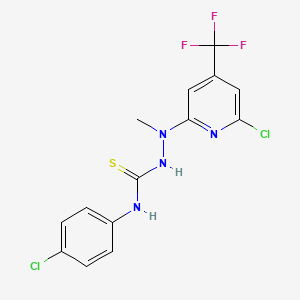
5-hydrazinyl-1-méthyl-1H-1,2,4-triazole
Vue d'ensemble
Description
5-hydrazinyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a hydrazine group attached to the triazole ring, which imparts unique chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have been explored for their antimicrobial and anticancer properties.
Safety and Hazards
Orientations Futures
The potential applications of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole and its derivatives in the field of medicinal chemistry are promising. For instance, some hydrazinyl 1,2,4-triazoles derivatives have shown potential as acetylcholinesterase inhibitors, suggesting their potential use in the management of age-related neurodegenerative diseases .
Mécanisme D'action
Target of Action
The primary target of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the central and peripheral nervous systems .
Mode of Action
5-Hydrazinyl-1-methyl-1H-1,2,4-triazole interacts with AChE by inhibiting its activity . The compound acts in a competitive manner, binding to the active site of the enzyme and preventing the breakdown of acetylcholine . This results in an increase in the concentration of acetylcholine, enhancing its effects .
Biochemical Pathways
The inhibition of AChE by 5-hydrazinyl-1-methyl-1H-1,2,4-triazole affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to an accumulation of acetylcholine .
Result of Action
The inhibition of AChE by 5-hydrazinyl-1-methyl-1H-1,2,4-triazole leads to an increase in the concentration of acetylcholine . This can enhance the transmission of nerve impulses, potentially improving cognitive function . Excessive acetylcholine can also lead to overstimulation of the nervous system, causing symptoms such as muscle weakness and fatigue .
Action Environment
The action of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole can be influenced by various environmental factors For instance, the pH of the environment can affect the compound’s stability and efficacy Additionally, the presence of other substances, such as inhibitors or activators of AChE, can also impact the compound’s action
Analyse Biochimique
Biochemical Properties
5-Hydrazinyl-1-methyl-1H-1,2,4-triazole plays a crucial role in biochemical reactions. It interacts with enzymes such as acetylcholinesterase, exhibiting inhibitory effects . This interaction is competitive, with the compound binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . Additionally, 5-hydrazinyl-1-methyl-1H-1,2,4-triazole interacts with proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving acetylcholine . This compound can alter gene expression, leading to changes in cellular metabolism and function . In some cases, it has been observed to induce apoptosis in certain cell lines .
Molecular Mechanism
At the molecular level, 5-hydrazinyl-1-methyl-1H-1,2,4-triazole exerts its effects through binding interactions with biomolecules. It inhibits acetylcholinesterase by binding to its active site, thereby preventing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to 5-hydrazinyl-1-methyl-1H-1,2,4-triazole has been shown to affect cellular function, leading to alterations in cell viability and metabolism .
Dosage Effects in Animal Models
The effects of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enhancing cholinergic transmission . At high doses, it can induce toxicity, leading to adverse effects such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, with specific dosages required to achieve desired therapeutic outcomes .
Metabolic Pathways
5-Hydrazinyl-1-methyl-1H-1,2,4-triazole is involved in various metabolic pathways. It interacts with enzymes such as acetylcholinesterase, influencing metabolic flux and metabolite levels . The compound can also affect the synthesis and degradation of other biomolecules, thereby modulating overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-hydrazinyl-1-methyl-1H-1,2,4-triazole is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biochemical effects, as it needs to reach specific sites of action to exert its functions .
Subcellular Localization
The subcellular localization of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with the appropriate biomolecules, thereby exerting its biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole typically involves the reaction of hydrazine derivatives with 1-methyl-1H-1,2,4-triazole precursors. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure cost-effectiveness and scalability. This may involve the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-hydrazinyl-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Common reagents used in the reactions of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from the reactions of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole include various substituted triazoles, hydrazine derivatives, and oxidized products. These products have diverse applications in medicinal chemistry and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-1H-1,2,4-triazole: Lacks the hydrazine group, resulting in different chemical and biological properties.
5-amino-1-methyl-1H-1,2,4-triazole: Contains an amino group instead of a hydrazine group, leading to variations in reactivity and applications.
Uniqueness
5-hydrazinyl-1-methyl-1H-1,2,4-triazole is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Propriétés
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-8-3(7-4)5-2-6-8/h2H,4H2,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFCAVHVKKPYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


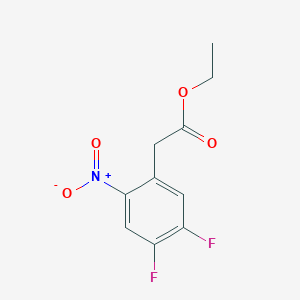
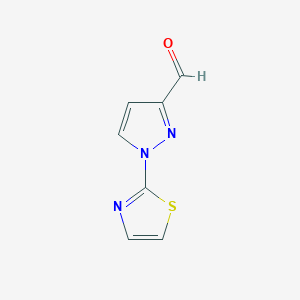
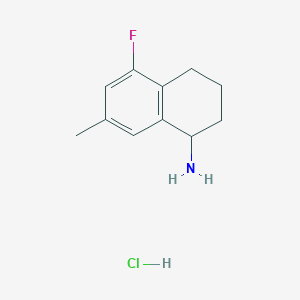
![Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1413129.png)


